molecular formula C13H14N2O3 B1309707 (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-46-8

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1309707
CAS No.: 1015844-46-8
M. Wt: 246.26 g/mol
InChI Key: OWAXGQYGHBGBIB-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a p-tolyl group attached to a pyrazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-methyl-1-p-tolyl-1,3-diketone.

    Acetic Acid Moiety Addition: The acetic acid group can be introduced via a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetic acid moiety to an alcohol.

    Substitution: The methyl and p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 5-oxo-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid.

    Reduction: Formation of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-ethanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and acetic acid groups can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
  • (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-propionic acid
  • (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-butyric acid

Uniqueness

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid is unique due to the specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-3-5-10(6-4-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXGQYGHBGBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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